Structural Differentiation via Orthogonal Dihalogenation for Sequential Functionalization
Ethyl 5-bromo-4-chloronicotinate (1805519-18-9) is structurally differentiated from its mono-halogenated analogs by possessing two distinct halogen atoms (C5–Br and C4–Cl) on the same pyridine ring. This contrasts directly with the closest structural analogs: Ethyl 5-bromonicotinate (single Br) and Ethyl 4-chloronicotinate (single Cl). This dual halogenation provides an orthogonal reactivity profile that enables sequential cross-coupling reactions. The inherent difference in oxidative addition rates for aryl bromides versus aryl chlorides allows the bromine atom to react first under mild conditions, while the chlorine atom remains intact for a second, subsequent transformation. This programmed reactivity is a class-level advantage of 5-bromo-4-chloro heteroaromatic esters [1]. The target compound exhibits a computed XLogP3-AA value of 2.4, a topological polar surface area (TPSA) of 39.2 Ų, and an exact mass of 262.93487 Da [2].
| Evidence Dimension | Structural Features (Reactive Halogen Positions) |
|---|---|
| Target Compound Data | C5–Br and C4–Cl on pyridine-3-carboxylate core |
| Comparator Or Baseline | Ethyl 5-bromonicotinate: Single C5–Br; Ethyl 4-chloronicotinate: Single C4–Cl |
| Quantified Difference | Two reactive sites vs. one reactive site |
| Conditions | Structural analysis (computed/experimental bond connectivity) |
Why This Matters
This structural differentiation enables a synthetic sequence that is impossible to achieve with a single halogen atom, directly impacting route design and procurement decisions for complex molecule synthesis.
- [1] Thompson, W. J., & Gaudino, J. (1984). A general synthesis of 5-arylnicotinates. The Journal of Organic Chemistry, 49(26), 5237-5243. View Source
- [2] PubChem. (2025). Ethyl 5-bromo-4-chloronicotinate: Computed Descriptors (XLogP3-AA, TPSA, Exact Mass). CID 131210158. View Source
